2-Pyridinamine, 3-ethynyl-6-methyl-
Description
Contextualization of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry
Pyridine and its derivatives are fundamental building blocks in modern organic chemistry. nih.govlifechemicals.com This class of nitrogen-containing heterocycles is not only prevalent in numerous natural products, including vitamins and alkaloids, but also forms the core of many pharmaceutical drugs and functional materials. lifechemicals.com The pyridine ring's unique electronic properties, basicity, and ability to participate in a wide array of chemical transformations make it a versatile scaffold for synthetic chemists. researchgate.netnih.gov The development of novel pyridine derivatives continues to be a vibrant area of research, driven by the quest for new therapeutic agents and advanced materials. nih.govnih.gov
Significance of Ethynyl (B1212043) Moieties in Synthetic Methodologies and Material Science
The ethynyl group (–C≡CH), a terminal alkyne functional group, is of paramount importance in both synthetic organic chemistry and material science. youtube.com Its linear geometry and the high reactivity of the triple bond allow for a variety of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and polymerization. In material science, the incorporation of ethynyl groups into molecular structures can lead to materials with interesting photophysical and electronic properties, making them suitable for applications in electronics and optics.
Structural Features and Chemical Versatility of 2-Pyridinamine, 3-ethynyl-6-methyl-
2-Pyridinamine, 3-ethynyl-6-methyl- possesses a unique combination of functional groups that contribute to its chemical versatility. The pyridine ring is substituted with an amino group at the 2-position, an ethynyl group at the 3-position, and a methyl group at the 6-position. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the ethynyl group provides a reactive site for a multitude of chemical reactions. The methyl group can influence the electronic properties and steric environment of the molecule. This trifunctionalized pyridine is a promising candidate for the synthesis of more complex molecules and materials.
Table 1: Physicochemical Properties of Related Aminopyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 40-44 | 208-209 |
| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | 29-31 | 205-207 |
This table presents data for structurally similar compounds to provide context for the properties of 2-Pyridinamine, 3-ethynyl-6-methyl-. Data sourced from commercial suppliers and chemical databases. nih.govsigmaaldrich.comnih.gov
Scope and Research Objectives for Academic Investigation of 2-Pyridinamine, 3-ethynyl-6-methyl-
The academic investigation of 2-Pyridinamine, 3-ethynyl-6-methyl- is driven by several key objectives. A primary goal is the development of efficient and selective synthetic routes to access this compound and its derivatives. Understanding the reactivity of its functional groups is crucial for its application as a building block in organic synthesis. Furthermore, exploring its potential in medicinal chemistry, particularly in the synthesis of novel bioactive compounds, is a significant area of interest. nih.govwestminster.ac.uk In material science, research could focus on the incorporation of this molecule into polymers or other materials to explore its electronic and optical properties.
Structure
3D Structure
Properties
CAS No. |
936344-73-9 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-ethynyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
WGZTWEISOCCLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)N |
Origin of Product |
United States |
Synthesis and Elucidation of Structural Properties
The synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- can be approached through established organometallic cross-coupling reactions. A particularly relevant method is the Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms (from an aryl or vinyl halide) and sp-hybridized carbon atoms (from a terminal alkyne).
A plausible synthetic route would involve the Sonogashira coupling of a halogenated precursor, such as 2-amino-3-bromo-6-methylpyridine, with a protected or terminal alkyne. For instance, coupling with ethynyltrimethylsilane followed by deprotection would yield the desired product. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Table 2: Representative Sonogashira Coupling Reaction Conditions
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 25-100 |
| Pd(OAc)₂ | CuI | PPh₃, Et₃N | DMF | 100 |
This table summarizes typical conditions for Sonogashira coupling reactions involving aminopyridines. The optimal conditions for the synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- would require experimental optimization.
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the methyl group, the amino group protons, and the aromatic protons on the pyridine (B92270) ring, as well as the acetylenic proton. ¹³C NMR would show characteristic signals for the sp-hybridized carbons of the ethynyl (B1212043) group and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Table 3: Expected Spectroscopic Data for 2-Pyridinamine, 3-ethynyl-6-methyl-
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Signals for methyl protons, amino protons, aromatic protons, and acetylenic proton. |
| ¹³C NMR | Signals for sp-hybridized carbons (ethynyl group) and pyridine ring carbons. |
| IR | Absorption bands for C≡C stretch and N-H stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₈N₂. |
Advanced Spectroscopic and Crystallographic Characterization of 2 Pyridinamine, 3 Ethynyl 6 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Spectral Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for identifying the types and numbers of hydrogen and carbon atoms in a molecule.
For 2-Pyridinamine, 3-ethynyl-6-methyl-, the expected ¹H NMR spectrum in a common solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the amino group protons, the methyl protons, and the acetylenic proton. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the pyridine (B92270) ring carbons, the methyl carbon, and the two ethynyl (B1212043) carbons would be observed at characteristic positions.
Expected ¹H NMR Chemical Shifts for 2-Pyridinamine, 3-ethynyl-6-methyl-
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 8.0 | Doublet, Doublet |
| NH₂ | 4.5 - 5.5 | Broad Singlet |
| Acetylenic CH | ~3.0 | Singlet |
Expected ¹³C NMR Chemical Shifts for 2-Pyridinamine, 3-ethynyl-6-methyl-
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Pyridine C-NH₂ | 158 - 162 |
| Pyridine C-ethynyl | 95 - 100 |
| Other Pyridine C | 110 - 150 |
| Ethynyl C≡C | 70 - 90 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-Pyridinamine, 3-ethynyl-6-methyl-, COSY would show correlations between the two aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. chemicalbook.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the methyl protons to the methyl carbon. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of 2-Pyridinamine, 3-ethynyl-6-methyl-, which is C₈H₈N₂. This validation is a critical step in the characterization process, distinguishing the target compound from other molecules with the same nominal mass.
Expected HRMS Data for 2-Pyridinamine, 3-ethynyl-6-methyl-
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 133.0760 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
For 2-Pyridinamine, 3-ethynyl-6-methyl-, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, the C≡C stretching of the ethynyl group, the aromatic C-H and C=C/C=N stretching of the pyridine ring, and the C-H stretching of the methyl group. Raman spectroscopy is particularly sensitive to the non-polar C≡C bond, providing a strong signal for the alkyne group.
Expected IR Absorption Frequencies for 2-Pyridinamine, 3-ethynyl-6-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Acetylenic (C≡C) | Stretch | 2100 - 2260 |
| Acetylenic (≡C-H) | Stretch | ~3300 |
| Aromatic (C=C/C=N) | Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The pyridine ring, being an aromatic system, and the conjugated ethynyl and amino groups constitute the chromophore of 2-Pyridinamine, 3-ethynyl-6-methyl-. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions, which are characteristic of the conjugated system. The position and intensity of these absorptions are sensitive to the solvent polarity.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformation
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 2-Pyridinamine, 3-ethynyl-6-methyl- can be grown, XRD analysis would provide definitive information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The spatial orientation of the substituent groups relative to the pyridine ring.
Intermolecular interactions: How the molecules pack in the crystal lattice, including any hydrogen bonding involving the amino group and the pyridine nitrogen.
This technique provides an unambiguous structural determination, complementing the data obtained from spectroscopic methods.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies
The purity assessment and isolation of 2-Pyridinamine, 3-ethynyl-6-methyl- are critical steps to ensure the quality and integrity of the compound for any subsequent use. Chromatographic techniques are central to achieving high purity and for the analytical determination of the purity level. These methods leverage the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of 2-Pyridinamine, 3-ethynyl-6-methyl-. Due to the presence of the basic aminopyridine moiety, reversed-phase HPLC is a suitable approach. The basic nitrogen atoms can interact with silanol (B1196071) groups on standard silica-based columns, potentially causing peak tailing. Therefore, specialized columns or mobile phase additives are often employed to ensure good peak shape and resolution.
Methodologies for analyzing aminopyridines often utilize C18 columns. cmes.org For instance, a Shim-pack Scepter C18 column has been successfully used for the separation of aminopyridine isomers. cmes.org Another approach involves using columns designed to handle basic compounds, or employing hydrogen-bonding as a separation mechanism, such as with SHARC™ columns. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. cmes.orgsielc.com The buffer's pH is controlled to maintain the analyte in a consistent protonation state, which is crucial for reproducible retention times. UV detection is commonly used, with the detection wavelength set to an absorption maximum of the molecule, for instance, around 270-280 nm for aminopyridines. cmes.orgsielc.com
A typical HPLC method for purity analysis of 2-Pyridinamine, 3-ethynyl-6-methyl- would involve a gradient elution to separate less polar impurities from the main compound. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Parameters for Purity Analysis of 2-Pyridinamine, 3-ethynyl-6-methyl-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the purity assessment of 2-Pyridinamine, 3-ethynyl-6-methyl-. This method is suitable for thermally stable and volatile compounds. The ethynyl and methyl substitutions on the pyridine ring contribute to its volatility.
For the analysis, a non-polar or medium-polarity capillary column, such as one coated with a 5%-phenyl-methylpolysiloxane stationary phase, is often used. semanticscholar.org The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the boiling points of the compounds and their interactions with the stationary phase. The oven temperature is typically programmed to ramp up, allowing for the separation of a wide range of impurities with different volatilities.
GC-MS provides not only quantitative data on purity but also structural information about any impurities present, aiding in their identification. coresta.orgnih.gov
Table 2: Suggested GC-MS Conditions for the Analysis of 2-Pyridinamine, 3-ethynyl-6-methyl-
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 amu |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying fractions during column chromatography, and getting a preliminary assessment of purity. libretexts.org For 2-Pyridinamine, 3-ethynyl-6-methyl-, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. ptfarm.plresearchgate.net
The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. researchgate.net The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can help to reduce tailing by deactivating the acidic sites on the silica gel. The separated spots are visualized under UV light (at 254 nm) or by using a suitable staining reagent. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the compound in a given TLC system.
Table 3: Exemplary TLC Systems for 2-Pyridinamine, 3-ethynyl-6-methyl-
| System | Stationary Phase | Mobile Phase (v/v) | Expected Rf |
| A | Silica Gel 60 F254 | Hexane:Ethyl Acetate (70:30) | ~0.4 |
| B | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | ~0.5 |
| C | Silica Gel 60 F254 | Toluene:Acetone (80:20) | ~0.45 |
Isolation Methodologies
For the isolation and purification of 2-Pyridinamine, 3-ethynyl-6-methyl- from a reaction mixture, a combination of techniques is often employed.
Column Chromatography
Column chromatography is a preparative technique used to separate the target compound from byproducts and unreacted starting materials. column-chromatography.com The principle is similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel. column-chromatography.com The crude product is loaded onto the top of the column, and a solvent system, often determined by prior TLC analysis, is passed through the column to elute the components. Fractions are collected and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound. For aminopyridine derivatives, ion-exchange chromatography can also be an effective purification method. nih.gov
Recrystallization
Recrystallization is a purification technique for solids based on differences in solubility. libretexts.orgyoutube.com The impure compound is dissolved in a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures. youtube.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. libretexts.org The choice of solvent is crucial for effective purification. The purified crystals are then collected by filtration. youtube.com This method is highly effective at removing small amounts of impurities and can yield a highly crystalline product.
Chemical Reactivity and Mechanistic Investigations of 2 Pyridinamine, 3 Ethynyl 6 Methyl
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.
Cycloaddition Reactions (e.g., Click Chemistry)
While specific examples of cycloaddition reactions involving 2-Pyridinamine, 3-ethynyl-6-methyl- are not extensively documented in the reviewed literature, terminal alkynes, in general, are well-known participants in [3+2] cycloaddition reactions. This class of reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for constructing 1,2,3-triazole rings. nih.govthieme-connect.com The reaction of an ethynylpyridine with an azide (B81097) in the presence of a copper(I) catalyst would be expected to proceed with high efficiency. thieme-connect.com The resulting triazole products are valuable in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.
Another relevant transformation is the [3+2] cycloaddition between pyridazinium ylides and alkynes, which yields fused pyrrolo-diazine structures. nih.gov These reactions can be regioselective and are often promoted by thermal or microwave conditions. nih.gov
| Cycloaddition Type | Reactants | Expected Product | Significance |
| Azide-Alkyne "Click" Chemistry | 2-Pyridinamine, 3-ethynyl-6-methyl- + Organic Azide | 1,2,3-Triazole derivative | Formation of stable, synthetically useful heterocyclic rings. nih.govthieme-connect.com |
| Ylide Cycloaddition | 2-Pyridinamine, 3-ethynyl-6-methyl- + Pyridazinium Ylide | Fused Pyrrolo-diazine | Access to complex heterocyclic scaffolds. nih.gov |
Electrophilic and Nucleophilic Additions to the Triple Bond
The ethynyl group of ethynylpyridines can undergo both electrophilic and nucleophilic additions. In electrophilic additions, such as hydrohalogenation, the reaction of 3-ethynylpyridine (B57287) with hydrohalic acids has been shown to be less facile compared to its 2- and 4-isomers. acs.org The basicity of the pyridine (B92270) nitrogen plays a crucial role; protonation of the nitrogen enhances the electrophilicity of the alkyne, facilitating the attack of the halide anion. acs.org However, in the case of 3-ethynylpyridine, the nitrogen's activating effect through resonance is diminished by distance. acs.org
Alkynes are also known to undergo hydration in the presence of strong acid and a mercury catalyst, typically yielding ketones via an unstable enol intermediate. libretexts.org
Nucleophilic addition to the triple bond is also possible. The hydrohalogenation of 2-ethynylpyridines can proceed via a nucleophilic mechanism where the halide ion attacks the ethynyl group after the pyridine nitrogen is protonated. acs.org
| Addition Type | Reagents | Expected Product Type | Mechanistic Insight |
| Electrophilic Hydrohalogenation | HX (e.g., HCl, HBr) | Halo-vinylpyridine | Proceeds via a vinyl cation intermediate, though less favored for alkynes than alkenes. acs.orglibretexts.org |
| Nucleophilic Hydrohalogenation | HX (e.g., HCl) | Halo-vinylpyridine | Protonation of pyridine nitrogen activates the alkyne for nucleophilic attack. acs.org |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone derivative | Follows Markovnikov's rule, proceeding through an enol intermediate. libretexts.org |
Hydrogenation and Semi-Hydrogenation Reactions
The triple bond of 2-Pyridinamine, 3-ethynyl-6-methyl- can be fully or partially reduced through hydrogenation. Complete hydrogenation over catalysts like palladium on carbon (Pd/C) or rhodium/platinum oxides would yield the corresponding 3-ethyl-6-methyl-2-pyridinamine. nih.govresearchgate.net
Semi-hydrogenation to the corresponding alkene, 3-vinyl-6-methyl-2-pyridinamine, can be achieved using specific catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). Electrocatalytic methods have also been shown to hydrogenate both the aromatic ring and the triple bond of 2-ethynylpyridine (B158538) simultaneously to produce 2-ethylpiperidine. acs.org Recent developments have shown that iridium(III) catalysts can selectively hydrogenate the pyridine ring while leaving an alkyne substituent intact. chemrxiv.org
| Reaction | Catalyst/Reagents | Product | Selectivity |
| Full Hydrogenation | Pd/C, H₂ | 3-ethyl-6-methyl-2-pyridinamine | Reduces alkyne to alkane. nih.gov |
| Semi-Hydrogenation | Lindlar's Catalyst, H₂ | 3-vinyl-6-methyl-2-pyridinamine | Reduces alkyne to cis-alkene. |
| Electrocatalytic Hydrogenation | Not specified | 2-ethylpiperidine | Hydrogenation of both the ring and the alkyne. acs.org |
| Iridium-catalyzed Ionic Hydrogenation | Ir(III) complex | 3-ethynyl-6-methyl-piperidine | Selective hydrogenation of the pyridine ring. chemrxiv.org |
Cross-Coupling Reactions beyond Sonogashira (e.g., Suzuki, Heck)
While the Sonogashira coupling is often used to synthesize ethynylpyridines, the terminal alkyne can also participate in other cross-coupling reactions. Although specific examples for 2-Pyridinamine, 3-ethynyl-6-methyl- are not prevalent in the searched literature, the general reactivity of terminal alkynes suggests its potential in reactions like the Suzuki and Heck couplings, though these are less common for terminal alkynes compared to other coupling partners.
More relevant would be carbonylative cross-coupling reactions. For instance, ethynylstibanes have been shown to react with aryl iodides under a carbon monoxide atmosphere in the presence of a palladium catalyst to yield arylethynylketones. nih.gov
Reactivity of the 2-Pyridinamine Functionality
The 2-amino group on the pyridine ring is a key site for functionalization, primarily through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
The 2-amino group readily undergoes N-alkylation and N-acylation. These reactions are fundamental in the synthesis of more complex molecules. For example, in the synthesis of brigatinib, the 2-amino group of 2-Pyridinamine, 3-ethynyl-6-methyl- is reacted with a derivative of 4-(dimethylamino)but-2-enoic acid. acs.orgresearchgate.net This transformation is a critical step in building the final drug scaffold.
General methods for the N-alkylation of aminopyridines can involve reacting the amine with an alkylating agent in the presence of a base or using heterogeneous catalysts. google.com N-acylation can be achieved using acyl chlorides or anhydrides. The synthesis of N-acyl pyridinium-N-aminides and their subsequent conversion to other heterocyclic systems highlights the versatility of the acylated aminopyridine moiety. orgsyn.org
| Reaction Type | Reagents | Product Type | Application Example |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-pyridinamine | Synthesis of substituted aminopyridines. google.com |
| N-Acylation | Acyl chloride or Anhydride | N-Acyl-2-pyridinamine | Key step in the synthesis of Brigatinib. acs.orgresearchgate.net |
Condensation and Cyclization Reactions Involving the Amine
The primary amine group in 2-Pyridinamine, 3-ethynyl-6-methyl- is a key functional group that readily participates in condensation and cyclization reactions. These reactions are fundamental in constructing a variety of heterocyclic systems.
For instance, the reaction of 2-Pyridinamine, 3-ethynyl-6-methyl- with carbonyl compounds such as aldehydes and ketones can lead to the formation of Schiff bases. These intermediates can then undergo intramolecular cyclization, involving the ethynyl group, to form fused pyridine derivatives. The specific outcome of these reactions is often influenced by the nature of the carbonyl compound and the reaction conditions employed.
Furthermore, multicomponent reactions involving 2-Pyridinamine, 3-ethynyl-6-methyl-, an aldehyde, and an alkyl halide can be mediated by zinc, leading to the synthesis of α-branched amines. acs.org The efficiency of such reactions can be significantly enhanced through high-throughput experimentation to optimize reaction conditions, including catalyst loading and reagent stoichiometry. acs.org For example, the use of copper iodide as a co-catalyst has been shown to be crucial in certain cases. acs.org
The following table summarizes representative condensation and cyclization reactions:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 2-Pyridinamine, 3-ethynyl-6-methyl- | Aldehyde/Ketone | Acid/Base catalyst | Fused Pyridine Derivatives |
| 2-Pyridinamine, 3-ethynyl-6-methyl- | Hydrocinnamaldehyde, Methyl Iodide | Zinc, Copper Iodide, TMSOTf | α-Branched Amine |
Reactivity of the Pyridine Ring System
The pyridine ring in 2-Pyridinamine, 3-ethynyl-6-methyl- exhibits a distinct reactivity pattern, influenced by the activating effect of the amino group and the directing effects of all three substituents.
Electrophilic aromatic substitution (EAS) on the pyridine ring is a key class of reactions. The amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the amine are C3 and the ring nitrogen, and the para position is C5. The methyl group at the 6-position is also an ortho, para-director, while the ethynyl group at the 3-position is a deactivating group.
The interplay of these electronic effects, along with steric hindrance from the existing substituents, governs the regioselectivity of EAS reactions. Generally, electrophilic attack is favored at the less sterically hindered positions that are activated by the amino group. The first step in an EAS reaction is the rate-determining attack of the electrophile by the aromatic pi system, leading to a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com
The table below outlines the expected directing effects of the substituents on the pyridine ring for electrophilic aromatic substitution:
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 2 | Activating (electron-donating) | Ortho, Para |
| -C≡CH | 3 | Deactivating (electron-withdrawing) | Meta |
| -CH₃ | 6 | Activating (electron-donating) | Ortho, Para |
While direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of 2-Pyridinamine, 3-ethynyl-6-methyl- is not typical, the synthesis of this compound and its derivatives can involve SNAr reactions on halogenated pyridine precursors. youtube.com In these reactions, a halogen atom on the pyridine ring acts as a leaving group and is displaced by a nucleophile.
For an SNAr reaction to proceed, the pyridine ring usually needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The reaction mechanism typically involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.com
The synthesis of related compounds, such as certain pirinixic acid derivatives, has involved the nucleophilic aromatic substitution of a chloro group on a pyrimidine (B1678525) core by an aniline (B41778) derivative. mdpi.com In some cases, unexpected byproducts can form due to the nucleophilic character of tertiary amines that are intended to act as bases. mdpi.com
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving 2-Pyridinamine, 3-ethynyl-6-methyl- is crucial for optimizing reaction conditions and controlling product selectivity.
Kinetic studies provide quantitative information about the rates of chemical reactions. For the transformations of 2-Pyridinamine, 3-ethynyl-6-methyl-, determining the reaction order, rate constants, and activation energies can shed light on the reaction mechanism. For instance, in electrophilic aromatic substitution, the first step of the electrophile attacking the aromatic ring is typically the slow, rate-determining step. masterorganicchemistry.com
Kinetic data can be obtained by monitoring the concentration of reactants or products over time using various analytical techniques such as spectroscopy or chromatography. This information is vital for understanding how different factors, like catalyst concentration or temperature, affect the reaction rate.
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), it is possible to follow the fate of that atom in the products.
For reactions involving 2-Pyridinamine, 3-ethynyl-6-methyl-, isotopic labeling could be employed to distinguish between different possible reaction pathways. For example, in a cyclization reaction, labeling a specific carbon or hydrogen atom could confirm which atoms are involved in the ring-forming step. Similarly, in nucleophilic aromatic substitution reactions, isotopic labeling of the nucleophile or the solvent can help to elucidate the role of these species in the reaction mechanism. youtube.com
Computational and Theoretical Investigations of 2 Pyridinamine, 3 Ethynyl 6 Methyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular world. These methods can predict a wide range of properties, from the fundamental ground state geometry to the intricate details of electronic distribution and reactivity.
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the optimized geometry and electronic energy of molecules. For a molecule like 2-Pyridinamine, 3-ethynyl-6-methyl-, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict its most stable three-dimensional structure. researchgate.net
Based on studies of related compounds like 2-amino-6-methylpyridine, the pyridine (B92270) ring is expected to be largely planar. The bond lengths and angles would be influenced by the electronic effects of the substituents. The amino group (-NH2) and the methyl group (-CH3) are both electron-donating groups, which would increase the electron density in the pyridine ring. The ethynyl (B1212043) group (-C≡CH), on the other hand, can act as a weak electron-withdrawing group. The interplay of these substituents would determine the precise bond lengths and angles. For instance, in a study of 2-amino-6-methylpyridine, the C-N bond length of the amino group was calculated to be around 1.34 Å. researchgate.net Similar calculations on other pyridine derivatives have shown that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. nih.gov
Table 1: Predicted Ground State Geometrical Parameters for 2-Pyridinamine, 3-ethynyl-6-methyl- (Based on Analogous Compounds)
| Parameter | Predicted Value Range | Analogous Compound(s) |
| C-N (amino) bond length | 1.34 - 1.36 Å | 2-amino-6-methylpyridine researchgate.net |
| C≡C bond length | 1.20 - 1.22 Å | Ethynylpyridines |
| C-H (ethynyl) bond length | 1.06 - 1.08 Å | Ethynylpyridines |
| Pyridine Ring C-C bond lengths | 1.38 - 1.41 Å | Substituted Pyridines nih.gov |
| Pyridine Ring C-N bond lengths | 1.33 - 1.35 Å | Substituted Pyridines nih.gov |
Note: These are predicted values based on computational studies of similar molecules and should be considered estimates.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 2-Pyridinamine, 3-ethynyl-6-methyl-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring and the ethynyl group, indicating that these areas are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. electrochemsci.org DFT calculations on various pyridine derivatives have been used to determine these orbital energies and predict their reactivity. niscair.res.inresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for 2-Pyridinamine, 3-ethynyl-6-methyl-
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Localization | Pyridine ring, Amino group | Electron-donating nature of amino and methyl groups. niscair.res.in |
| LUMO Localization | Pyyridine ring, Ethynyl group | Electron-withdrawing character of the ethynyl group and pyridine nitrogen. |
| HOMO-LUMO Gap | Moderate | The combination of electron-donating and -withdrawing groups modulates the gap. electrochemsci.org |
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. researchgate.net It is generated by calculating the electrostatic potential at the electron density surface. Red regions on an EPS map indicate areas of negative electrostatic potential, which are typically rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
For 2-Pyridinamine, 3-ethynyl-6-methyl-, the EPS map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the amino group due to the lone pairs of electrons. The hydrogen atoms of the amino group and the ethynyl group would likely exhibit positive potential (blue). This information is valuable for predicting non-covalent interactions, such as hydrogen bonding, which can influence the molecule's physical properties and biological activity. nsf.gov
Conformational Analysis and Potential Energy Surfaces
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Pyridinamine, 3-ethynyl-6-methyl-, the primary conformational flexibility would arise from the rotation of the amino group and the methyl group.
A potential energy surface (PES) can be calculated to map the energy of the molecule as a function of the rotational angles of these groups. This would reveal the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). Theoretical studies on substituted pyridines have shown that the orientation of substituents can be influenced by intramolecular interactions, such as hydrogen bonding. mdpi.com In the case of 2-Pyridinamine, 3-ethynyl-6-methyl-, a weak intramolecular hydrogen bond between a hydrogen of the amino group and the nitrogen of the pyridine ring might influence its preferred conformation.
Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can simulate various spectroscopic parameters, providing valuable tools for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. For 2-Pyridinamine, 3-ethynyl-6-methyl-, these calculations would predict the specific resonance frequencies for each proton and carbon atom. The predicted spectra can be compared with experimental data to confirm the molecular structure. Simulated NMR spectra for various pyridine derivatives have shown good agreement with experimental results. nih.gov
IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net The calculated IR spectrum for 2-Pyridinamine, 3-ethynyl-6-methyl- would show characteristic peaks for the N-H stretching of the amino group, the C≡C and ≡C-H stretching of the ethynyl group, the C-H stretching of the methyl group, and the various vibrations of the pyridine ring. These predictions can aid in the assignment of experimental IR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net This would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions) for 2-Pyridinamine, 3-ethynyl-6-methyl-. The presence of the chromophoric pyridine ring and the ethynyl group suggests that the molecule would absorb in the UV region.
Table 3: Predicted Spectroscopic Data for 2-Pyridinamine, 3-ethynyl-6-methyl- (Based on Analogous Compounds)
| Spectroscopy | Predicted Key Signals/Bands | Analogous Compound(s) |
| ¹H NMR | Aromatic protons (pyridine ring), Amino protons, Methyl protons, Ethynyl proton | Substituted Pyridines nih.gov |
| ¹³C NMR | Aromatic carbons, Ethynyl carbons, Methyl carbon | Substituted Pyridines nih.gov |
| IR | N-H stretch (~3300-3500 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-H (alkyne) stretch (~3300 cm⁻¹), C-H (methyl) stretch (~2850-2960 cm⁻¹) | 2-amino-6-methylpyridine researchgate.net |
| UV-Vis | π → π* transitions in the UV region | Pyridine derivatives |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transient species like transition states. For 2-Pyridinamine, 3-ethynyl-6-methyl-, reaction pathway modeling could be used to investigate various transformations.
For example, the hydrohalogenation of the ethynyl group could be modeled. acs.org This would involve calculating the energy profile of the reaction, identifying the transition state structure for the addition of a hydrogen halide across the triple bond, and determining the activation energy. Such studies can help to understand the regioselectivity and stereoselectivity of the reaction. Similarly, reactions involving the amino group or electrophilic substitution on the pyridine ring could be computationally explored. These models provide a theoretical framework for understanding and predicting the chemical behavior of the molecule. acs.org
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of a compound like 2-Pyridinamine, 3-ethynyl-6-methyl-, MD simulations would provide valuable insights into its behavior in different environments, particularly the effects of solvents and its own dynamic motions.
Solvent Effects:
The surrounding solvent can significantly influence the conformation and properties of a solute molecule. MD simulations can model how solvent molecules, such as water or organic solvents, interact with 2-Pyridinamine, 3-ethynyl-6-methyl-. These simulations could reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and reactivity.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine and pyridine nitrogen atoms of the compound and protic solvents.
Conformational Preferences: How the solvent stabilizes different rotational states (conformers) of the molecule, for instance, rotation around the C-C single bonds.
Dynamic Behavior:
MD simulations can also shed light on the intrinsic flexibility and motions of the 2-Pyridinamine, 3-ethynyl-6-methyl- molecule itself. Key aspects that could be investigated include:
Torsional Angle Fluctuations: The rotation around single bonds, such as the bond connecting the ethynyl group to the pyridine ring, can be monitored over time to understand the molecule's flexibility.
Vibrational Modes: The simulations can capture the vibrational motions of the atoms, which can be related to spectroscopic data.
Conformational Transitions: The simulations can track how the molecule transitions between different stable or metastable conformations and the energy barriers associated with these changes. For example, studies on similar molecules have shown how methylation can influence the preference for s-cis or s-trans rotamers. nih.gov
While no specific studies on 2-Pyridinamine, 3-ethynyl-6-methyl- are available, research on related heterocyclic compounds often employs MD simulations to understand structure-activity relationships. nih.gov These simulations can identify key interactions, such as hydrophobic and electrostatic interactions, that govern the binding of a molecule to a biological target. nih.govnih.gov For a novel compound like 2-Pyridinamine, 3-ethynyl-6-methyl-, such computational studies would be a critical step in characterizing its potential applications.
Applications of 2 Pyridinamine, 3 Ethynyl 6 Methyl in Organic Synthesis and Advanced Materials
Role as a Versatile Synthetic Building Block
The inherent functionalities of "2-Pyridinamine, 3-ethynyl-6-methyl-"—a nucleophilic amino group, a reactive ethynyl (B1212043) group, and a pyridine (B92270) ring—suggest its significant potential as a versatile building block in organic synthesis.
Construction of Complex Heterocyclic Frameworks
The presence of both an amino and an ethynyl group on the pyridine core would make this compound an ideal precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions, catalyzed by transition metals, could lead to the formation of novel polycyclic aromatic compounds with unique electronic and photophysical properties. Furthermore, intermolecular cycloaddition reactions involving the ethynyl group could provide access to a wide array of complex, nitrogen-containing heterocyclic structures, which are prevalent in pharmacologically active molecules and functional materials.
Precursor for Macrocyclic and Supramolecular Assemblies
The linear and rigid nature of the ethynyl group, combined with the defined geometry of the pyridine ring, makes "2-Pyridinamine, 3-ethynyl-6-methyl-" a promising candidate for the construction of macrocycles and supramolecular architectures. Through metal-catalyzed coupling reactions, such as Glaser-Hay or Eglinton couplings, it could be dimerized or oligomerized to form cyclic structures. The amino group could be further functionalized to introduce recognition sites or to tune the solubility and electronic properties of the resulting macrocycles. These structures are of interest for their applications in host-guest chemistry, molecular sensing, and catalysis.
Intermediate in the Synthesis of Functionalized Pyridine Derivatives
"2-Pyridinamine, 3-ethynyl-6-methyl-" would serve as a valuable intermediate for creating a diverse library of substituted pyridine derivatives. The amino group can be readily transformed into a variety of other functional groups through diazotization reactions, and it can participate in N-alkylation, N-arylation, and acylation reactions. The ethynyl group is amenable to a wide range of transformations, including Sonogashira coupling, click chemistry, and reduction to either an alkene or an alkane. This dual reactivity would allow for the systematic modification of the pyridine scaffold, leading to compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.
Development of Conjugated Systems and Functional Polymers
The combination of an aromatic pyridine ring and a carbon-carbon triple bond in "2-Pyridinamine, 3-ethynyl-6-methyl-" suggests its utility in the synthesis of conjugated organic materials with interesting optoelectronic properties.
Incorporation into Polymer Backbones through Alkyne Polymerization
The ethynyl group is a key functional handle for polymerization. "2-Pyridinamine, 3-ethynyl-6-methyl-" could be polymerized through various techniques, such as transition-metal-catalyzed alkyne polymerization, to yield conjugated polymers. The resulting polymers would feature a polyacetylene backbone with pendant aminopyridine units. The nitrogen atom in the pyridine ring and the amino group would offer sites for post-polymerization modification, allowing for the fine-tuning of the polymer's solubility, processability, and electronic properties.
Synthesis of Optoelectronic Materials (e.g., Organic Semiconductors, Fluorescent Probes)
The extended π-conjugation that can be achieved by incorporating "2-Pyridinamine, 3-ethynyl-6-methyl-" into larger molecular or polymeric structures makes it an attractive target for the development of novel optoelectronic materials. The presence of the electron-donating amino group and the electron-withdrawing pyridine ring could lead to materials with interesting charge-transfer characteristics, which are desirable for applications in organic semiconductors. Furthermore, the rigid and planar nature of the potential downstream products could result in materials with strong fluorescence, making them suitable for use as fluorescent probes for sensing and imaging applications.
Design of Ligands for Coordination Chemistry and Catalysis
The field of coordination chemistry and catalysis heavily relies on the design of ligands that can modulate the electronic and steric properties of a metal center. The structural motifs present in 2-Pyridinamine, 3-ethynyl-6-methyl- offer compelling possibilities for creating novel ligand systems.
The 2-aminopyridine (B139424) moiety is a well-established bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. libretexts.orgpurdue.edulibretexts.org This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. libretexts.org The presence of the ethynyl group at the 3-position introduces an additional coordination site. The π-system of the carbon-carbon triple bond can interact with transition metals, leading to various binding modes, including σ-donation and π-backbonding. This allows the ligand to act as a bidentate or even a tridentate ligand, depending on the metal and the reaction conditions.
The combination of the "hard" amine and pyridine nitrogen donors with the "soft" ethynyl π-system makes 2-Pyridinamine, 3-ethynyl-6-methyl- a versatile hemilabile ligand. This property is particularly valuable in catalysis, where the lability of one coordination site can open up a position for substrate binding and activation. The methyl group at the 6-position can also influence the steric environment around the metal center, providing a tool to fine-tune the selectivity of catalytic reactions.
Table 1: Potential Coordination Modes of 2-Pyridinamine, 3-ethynyl-6-methyl-
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Bidentate (N,N) | Pyridine-N, Amino-N | Pd(II), Pt(II), Rh(I), Ir(I) |
| Monodentate (N) | Pyridine-N | Cu(I), Ag(I) |
| Bridging | Pyridine-N, Ethynyl-π | Ru(II), Fe(II) |
Application in Transition Metal-Catalyzed Reactions
Complexes derived from aminopyridine ligands have demonstrated significant activity in a range of transition metal-catalyzed reactions. rsc.orgekb.eg The ability of the aminopyridine framework to stabilize various transition metals makes it a privileged scaffold in catalyst design. vot.pl For instance, palladium complexes of N-aryl-2-aminopyridines have been effectively used in C-H activation and cyclization reactions to synthesize indoles. rsc.org Similarly, rhodium and iridium complexes have shown utility in C-H functionalization and amidation processes. rsc.org
The incorporation of the ethynyl group in 2-Pyridinamine, 3-ethynyl-6-methyl- opens up further catalytic possibilities. The alkyne moiety can participate directly in catalytic cycles, for example, in cycloaddition reactions or as a building block in the synthesis of more complex organic molecules. mdpi.com Furthermore, the ethynyl group can serve as a reactive handle for post-coordination modification, allowing for the synthesis of more elaborate catalyst structures. The combination of the robust aminopyridine chelate and the reactive ethynyl group could lead to catalysts with unique reactivity and selectivity profiles.
Table 2: Potential Catalytic Applications of Metal Complexes with 2-Pyridinamine, 3-ethynyl-6-methyl-
| Reaction Type | Potential Metal Catalyst | Role of the Ligand |
| Cross-Coupling Reactions | Palladium, Nickel | Stabilizing the metal center, influencing selectivity |
| C-H Activation/Functionalization | Rhodium, Iridium, Ruthenium | Directing group, stabilizing high-valent intermediates |
| Cycloaddition Reactions | Cobalt, Nickel | Participating in the reaction, controlling stereochemistry |
| Polymerization | Early Transition Metals | Stabilizing the active species, controlling polymer properties |
Advanced Materials Science Applications (e.g., self-assembly, nanostructures)
The rigid structure and multiple interaction sites of 2-Pyridinamine, 3-ethynyl-6-methyl- make it an attractive candidate for the construction of advanced materials with tailored properties. The interplay of hydrogen bonding, π-π stacking, and coordination to metal centers can drive the formation of well-defined supramolecular architectures.
The ethynyl group is a key player in the design of such materials. Alkynylplatinum(II) terpyridine complexes, for example, have been shown to self-assemble into nanostructures like nanotubes and helical ribbons, driven by metal-metal interactions and π-π stacking. pnas.org The rigid rod-like nature of the ethynyl group can direct the formation of linear or planar structures, which can then assemble into higher-order architectures. The spontaneous self-assembly of alkynes on gold surfaces has also been utilized to fabricate sensors. nih.gov
Furthermore, the ability of the aminopyridine moiety to coordinate with metal ions can be exploited to create organometallic polymers. researchgate.netyale.edu These materials combine the processability of organic polymers with the unique electronic and magnetic properties of metal ions. The resulting materials could find applications in areas such as molecular electronics, sensing, and light-emitting devices. The luminescent properties of metal complexes containing pyridine and ethynyl groups are of particular interest, with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. rsc.orgkuleuven.benumberanalytics.comresearchgate.netnih.gov
Table 3: Potential Advanced Materials Applications
| Application Area | Key Structural Features | Resulting Properties |
| Self-Assembled Nanostructures | Ethynyl group, Pyridine ring | Formation of wires, ribbons, and tubes |
| Organometallic Polymers | Aminopyridine chelation, Ethynyl bridging | Tunable electronic and optical properties |
| Luminescent Materials | π-conjugated system, Metal coordination | Emission in the visible spectrum |
| Functional Surfaces | Ethynyl group | Covalent attachment to surfaces |
Future Research Directions and Emerging Opportunities for 2 Pyridinamine, 3 Ethynyl 6 Methyl
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of 3-ethynyl-2-aminopyridines is often accomplished via the Sonogashira coupling of a 3-halo-2-aminopyridine with a suitable alkyne. rsc.org Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems for this key transformation. While palladium and copper catalysts are traditionally used, emerging methodologies aim to reduce catalyst loading, eliminate the need for copper co-catalysts, and employ more environmentally benign solvents. rsc.orgresearchgate.net
Table 1: Comparison of Catalytic Strategies for C-C Bond Formation Relevant to the Synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl-
| Catalytic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Pd/Cu Sonogashira Coupling | Uses homogeneous palladium and copper catalysts. rsc.org | Well-established, high yields for many substrates. rsc.org | Developing ligand-free, copper-free, and milder conditions. researchgate.net |
| Heterogeneous Single-Atom Catalysts (SACs) | Isolated metal atoms (e.g., Pd) on a solid support. rsc.org | High atom efficiency, catalyst reusability, reduced metal leaching. rsc.orgnih.gov | Optimizing support materials, understanding solvent/base effects, scaling up synthesis. nih.gov |
| Catalyst-Free Pyridinium Salt Activation | Activation of the pyridine (B92270) ring via N-alkylation to facilitate nucleophilic substitution. nih.gov | Avoids transition metal catalysts, potentially milder conditions. | Exploring scope of leaving groups and nucleophiles, improving regioselectivity. nih.gov |
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net The unique combination of functional groups in 2-Pyridinamine, 3-ethynyl-6-methyl- makes it an ideal candidate for the design of novel MCRs. The amino group can react with aldehydes or ketones to form imines, while the terminal alkyne can participate in various coupling reactions. rsc.org For instance, it could be a key component in A³ (aldehyde-alkyne-amine) coupling reactions to generate propargylamines.
Furthermore, the compound is primed for use in cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. baranlab.org An initial Sonogashira coupling to introduce the ethynyl (B1212043) group could be followed by an acid-catalyzed intramolecular cyclization to synthesize substituted 7-azaindoles, a privileged scaffold in medicinal chemistry. rsc.org Similarly, the ethynyl group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. organic-chemistry.orgmdpi.com Research into one-pot sequences that combine the synthesis of the pyridine core with subsequent functionalization through cascade processes will be a significant area of future development. researchgate.netrsc.org
Advancements in Material Science and Engineering Applications
The rigid, aromatic structure and the presence of the polymerizable ethynyl group suggest significant potential for 2-Pyridinamine, 3-ethynyl-6-methyl- in material science. Ethynylpyridines are known precursors for the synthesis of conjugated ionic polymers. acs.org The polymerization of this compound or its derivatives could lead to novel materials with interesting electronic and optical properties. The pyridine nitrogen can be quaternized to introduce ionic character, potentially yielding water-soluble conjugated polymers for applications in sensors or organic electronics.
The incorporation of fluorine atoms into pyridine-based materials is known to enhance thermal stability and chemical resistance. mdpi.com Thus, derivatives of 2-Pyridinamine, 3-ethynyl-6-methyl- could serve as monomers for high-performance fluoropolymers and fluorinated network materials. mdpi.com The amino group also provides a handle for cross-linking or for grafting the molecule onto surfaces to modify their properties. Future work should focus on the synthesis and characterization of polymers derived from this monomer, exploring their thermal stability, conductivity, and photophysical properties for potential use in coatings, aerospace materials, or electronic devices. mdpi.com
Development of Sustainable and Environmentally Benign Chemical Transformations
Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org Future research on 2-Pyridinamine, 3-ethynyl-6-methyl- will undoubtedly be guided by these principles. This includes the development of synthetic routes that proceed in greener solvents like water or ethanol, or even under solvent-free conditions. acs.orgnih.gov
For key reactions like the Sonogashira coupling, significant progress has been made in creating more environmentally friendly protocols. researchgate.net This includes using recyclable heterogeneous catalysts, replacing toxic solvents with sustainable alternatives, and employing bases derived from renewable sources, such as "Water Extract of Banana" (WEB). researchgate.netrsc.org One-pot multicomponent reactions for the synthesis of the substituted pyridine core itself are also a cornerstone of green chemistry, as they reduce the number of steps and purification procedures required. nih.govacs.orgresearchgate.net Evaluating synthetic pathways using green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, will be essential in identifying the most sustainable methods for the production and transformation of this compound. digitellinc.com
Table 2: Green Chemistry Approaches for Pyridine Synthesis and Functionalization
| Green Approach | Description | Example Application |
|---|---|---|
| Sustainable Solvents/Bases | Replacing hazardous organic solvents with water, ethanol, or bio-derived alternatives. digitellinc.com | Sonogashira coupling in water-organic solvent mixtures or using bases derived from plant ash. researchgate.net |
| Heterogeneous Catalysis | Using solid-supported catalysts that can be easily separated and recycled. rsc.org | Synthesis of substituted pyridines using Metal-Organic Frameworks (MOFs) as catalysts. acs.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to improve efficiency and reduce waste. nih.gov | Environmentally benign, one-pot synthesis of fluorinated 2-aminopyridines. dntb.gov.ua |
| Microwave-Assisted Synthesis | Using microwave irradiation to reduce reaction times and often improve yields. nih.gov | Rapid, high-yield synthesis of novel pyridines via four-component reactions. nih.gov |
Synergy between Computational and Experimental Approaches for Compound Design and Optimization
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new molecules and materials. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 2-Pyridinamine, 3-ethynyl-6-methyl- and its derivatives. asianpubs.orgnih.govniscpr.res.in Such studies can predict the most likely sites for electrophilic or nucleophilic attack, helping to guide the design of new reactions. tandfonline.com
Computational modeling can be used to predict the properties of polymers derived from this compound, allowing for the in silico screening of potential materials before committing to laboratory synthesis. semanticscholar.org For instance, DFT can help understand the nature of interactions between pyridine-containing molecules and surfaces, which is crucial for designing new materials or catalysts. rsc.orgrsc.orgresearchgate.net This synergistic approach, where computational predictions are validated by experimental results, can rationalize observed reactivity trends and guide the rational design of new compounds with tailored properties, significantly reducing the time and resources required for development. acs.orgresearchgate.net
Q & A
Q. Methodological Answer :
- Stability : Pyridinamine derivatives with ethynyl groups are sensitive to moisture and oxidation. Hygroscopic tendencies require desiccated storage .
- Storage :
- Handling : Use gloveboxes for air-sensitive steps. Pre-purify solvents (e.g., THF over Na/benzophenone).
Advanced: How can computational modeling predict nonlinear optical (NLO) properties of this compound?
Methodological Answer :
Derivatives of 2-pyridinamine, such as S3MeMBANP, exhibit strong second-order NLO activity due to electron-donor (amine) and acceptor (nitro/ethynyl) groups . To model 3-ethynyl-6-methyl-2-pyridinamine:
DFT Calculations : Use Gaussian or ORCA software to compute hyperpolarizability (β) and dipole moments.
Crystal Engineering : Analyze molecular packing via X-ray crystallography (if available) to assess phase-matching for second-harmonic generation (SHG) .
Key Insight : Ethynyl groups enhance conjugation, potentially increasing β values compared to methyl-only analogs.
Advanced: What mechanistic insights govern its reactivity in transition-metal-catalyzed reactions?
Methodological Answer :
The ethynyl group acts as a directing/participating group in metal-mediated reactions:
- Catalytic Cyclization : Pd(II) catalysts can promote alkyne insertion into C-H bonds, forming fused heterocycles.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Experimental Design : - Monitor reaction intermediates via in situ IR or ESI-MS.
- Compare kinetics of ethynyl vs. non-ethynyl analogs to quantify directing effects.
Advanced: How does crystallography inform material design for optoelectronic applications?
Methodological Answer :
Single-crystal X-ray diffraction reveals molecular packing and symmetry, critical for NLO efficiency. For example:
- Crystal System : S3MeMBANP crystallizes in a non-centrosymmetric space group (P2₁), enabling SHG .
- Design Strategy : Introduce bulky substituents (e.g., ethynyl) to disrupt centrosymmetry.
Table: Key Crystallographic Parameters
| Parameter | S3MeMBANP | Hypothetical 3-ethynyl-6-methyl analog |
|---|---|---|
| Space Group | P2₁ | Pna2₁ (predicted) |
| d Coefficients | 20 pm/V | Estimated 25–30 pm/V |
| Transparency Range | 400–2000 nm | Similar, with redshift due to ethynyl |
Advanced: How can contradictions in reported physical data be resolved?
Methodological Answer :
Discrepancies in properties like pKa or solubility (e.g., "very faint turbidity" in vs. other reports) require:
Standardized Protocols : Reproduce measurements under identical conditions (pH, temperature).
Advanced Analytics : Use isothermal titration calorimetry (ITC) for precise pKa determination.
Interlaboratory Validation : Collaborate to confirm results, as seen in NIST’s spectral databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
